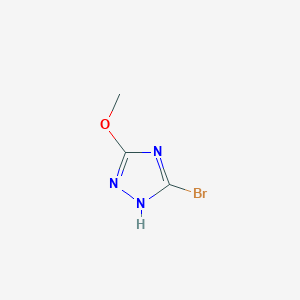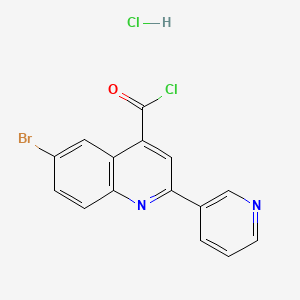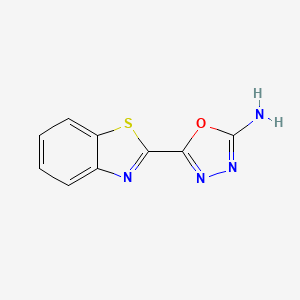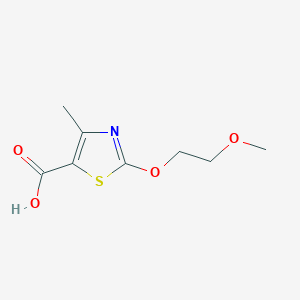![molecular formula C9H13NS B1527209 [3-Methyl-4-(methylsulfanyl)phenyl]methanamine CAS No. 1178916-64-7](/img/structure/B1527209.png)
[3-Methyl-4-(methylsulfanyl)phenyl]methanamine
説明
“[3-Methyl-4-(methylsulfanyl)phenyl]methanamine” is a chemical compound with the IUPAC name {4-[(methylsulfanyl)methyl]phenyl}methanamine . It is also known by its CAS number 1178916-64-7.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C9H13NS/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3 . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms.科学的研究の応用
Iron(III) Complexes for Cellular Imaging and Photocytotoxicity
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives show unprecedented photocytotoxicity in red light, making them potential candidates for photodynamic therapy. These complexes demonstrate significant apoptosis-induced cell death via reactive oxygen species generation, underscoring their potential in medical applications (Basu et al., 2014).
Hydrogenation Reactions Catalyzed by Ruthenium Complexes
Ruthenium complexes derived from quinazoline-based ligands exhibit high efficiency in transfer hydrogenation reactions. These complexes achieve excellent conversions and turnover frequencies, highlighting their utility in synthetic organic chemistry and potential in industrial applications (Karabuğa et al., 2015).
Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles
Unsymmetrical NCN′ pincer palladacycles have been synthesized and evaluated for their catalytic performance. These complexes offer promising results in catalytic applications, showcasing their potential in facilitating various chemical transformations (Roffe et al., 2016).
Direct N-Monomethylation Using Methanol
A method for the direct N-monomethylation of aromatic primary amines using methanol has been developed. This approach is attractive for its broad substrate scope, excellent selectivities, and environmental benefits, providing a sustainable pathway for methylation reactions (Li et al., 2012).
特性
IUPAC Name |
(3-methyl-4-methylsulfanylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGSGMPCSAPFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)
![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)






![2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid](/img/structure/B1527145.png)
![4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527146.png)

![[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine](/img/structure/B1527148.png)
![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B1527149.png)